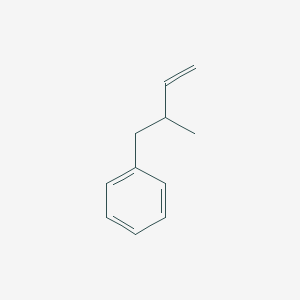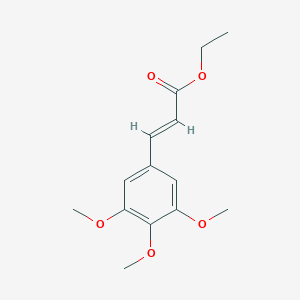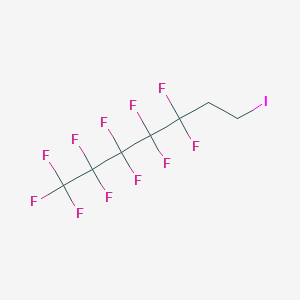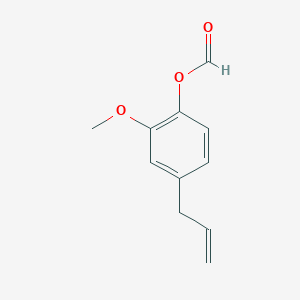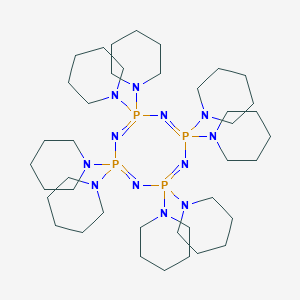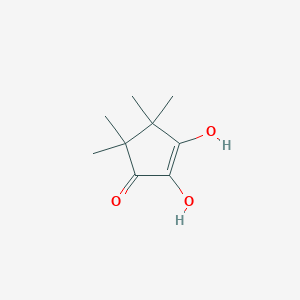
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as DTMC, is a natural product derived from the roots of the Chinese herb, Dendrobium nobile. DTMC has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Mechanism Of Action
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its biological effects through various mechanisms. It has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical And Physiological Effects
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance immune function. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to inhibit the growth and metastasis of cancer cells.
Advantages And Limitations For Lab Experiments
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be easily synthesized from the root extract of Dendrobium nobile. However, the availability of Dendrobium nobile is limited, which may limit the production of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Additionally, more research is needed to determine the optimal dosage and treatment duration of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one.
Future Directions
There are several future directions for research on 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Secondly, the potential therapeutic applications of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, should be investigated. Thirdly, the development of new synthetic methods for 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one could increase its availability and facilitate its use in research and clinical applications. Finally, the safety and toxicity of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one should be further evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized from the root extract of Dendrobium nobile through a series of purification steps. The purification process involves extraction of the root extract with organic solvents, followed by column chromatography and crystallization. The final product is obtained as a white crystalline powder.
Scientific Research Applications
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
properties
CAS RN |
1889-96-9 |
|---|---|
Product Name |
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h10-11H,1-4H3 |
InChI Key |
XBDZRROTFKRVES-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Canonical SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Other CAS RN |
1889-96-9 |
synonyms |
4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one tetramethylreductic acid TMRA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



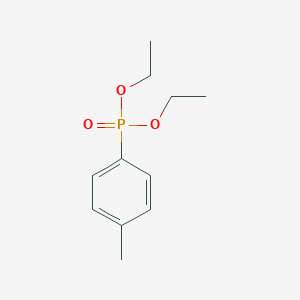
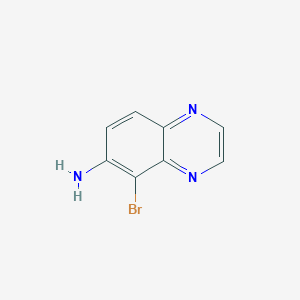
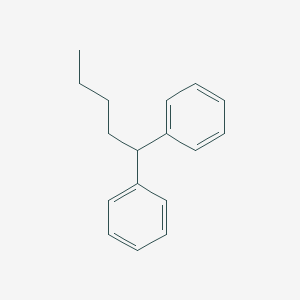

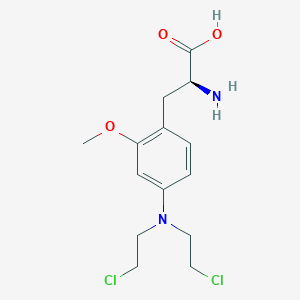
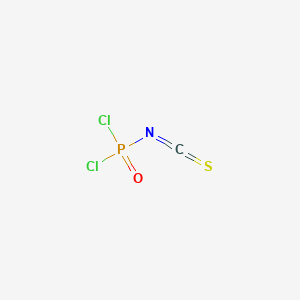
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
